

Thermodynamic properties of 1,2,4-Triethylbenzene

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Compound of Interest

Compound Name: 1,2,4-Triethylbenzene

Cat. No.: B043892

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An In-depth Technical Guide to the Thermodynamic Properties of **1,2,4-Triethylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,2,4-triethylbenzene**. Due to the limited availability of publicly accessible, experimentally determined thermodynamic data for this specific compound, this guide also presents information on the closely related compound 1,2,4-trimethylbenzene for comparative purposes and outlines the standard experimental and computational methodologies for the determination of these crucial properties.

Core Thermodynamic Properties

A summary of the available physical and thermodynamic properties for **1,2,4-triethylbenzene** is presented below. For a more comprehensive and critically evaluated dataset, it is recommended to consult specialized databases such as the Design Institute for Physical Properties (DIPPR) database and the NIST/TRC Web Thermo Tables (WTT).

Table 1: Physical and Thermodynamic Properties of **1,2,4-Triethylbenzene**

Property	Value	Units	Reference(s)
Molecular Formula	C ₁₂ H ₁₈	-	[1][2][3]
Molecular Weight	162.27	g/mol	[2][3]
Normal Boiling Point	490.65	K	[1]
Melting Point	195.15	K	
Enthalpy of Vaporization (at boiling point)	45.2±0.4	kJ/mol	[1]
Vapor Pressure (Antoine Equation)	$\log_{10}(P) = A - (B / (T + C))$ where P is in bar and T is in K	-	[1]
A = 4.70359	[1]		
B = 2133.558	[1]		
C = -37.469	[1]		
(Temperature Range: 319-491 K)	[1]		

Note: The melting point for **1,2,4-triethylbenzene** is not readily available in the public domain.

For comparative purposes, the experimentally determined thermodynamic properties of the structurally similar compound, 1,2,4-trimethylbenzene, are provided in the following table.

Table 2: Thermodynamic Properties of 1,2,4-Trimethylbenzene at 298.15 K and 1 atm

Property	Value	Units	Reference(s)
Standard Liquid Enthalpy of Formation ($\Delta_f H^\circ$)	-61.9 ± 1.1	kJ/mol	[4]
Liquid Phase Heat Capacity (C_p)	214.3	J/(mol·K)	[4]
Standard Molar Entropy of Liquid (S°)	283.38	J/(mol·K)	[4]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like **1,2,4-triethylbenzene** involves a suite of precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.

Methodology: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of **1,2,4-triethylbenzene** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Oxygenation:** The bomb is purged and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically via a fuse wire.

- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.
- **Calculation:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Heat Capacity (C_p)

The heat capacity of a liquid can be measured using several calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample and Reference Preparation:** A small, accurately weighed sample of **1,2,4-triethylbenzene** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature profile, which includes a linear heating rate over the desired temperature range.
- **Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.
- **Calibration:** The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (like sapphire) under the

same conditions. The specific heat capacity is calculated using the equation: $c_p = (q / m) / \Delta T$ where q is the heat flow, m is the mass of the sample, and ΔT is the heating rate.

Entropy (S°)

The standard molar entropy of a substance is determined by measuring the heat capacity as a function of temperature from as close to absolute zero as possible.

Methodology: Adiabatic Calorimetry

- **Sample Preparation:** A known mass of the sample is placed in a calorimeter vessel.
- **Cooling:** The calorimeter is cooled to a very low temperature, often using liquid helium.
- **Heating Increments:** A known quantity of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.
- **Temperature Measurement:** The temperature increase is measured with high precision.
- **Heat Capacity Calculation:** The heat capacity at the mean temperature of the increment is calculated from the energy input and the temperature rise.
- **Entropy Calculation:** This process is repeated in small increments up to the desired temperature. The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from 0 K to the target temperature (e.g., 298.15 K). Contributions from any phase transitions (solid-solid, melting, and vaporization) must also be measured and included in the total entropy calculation.

Vapor Pressure

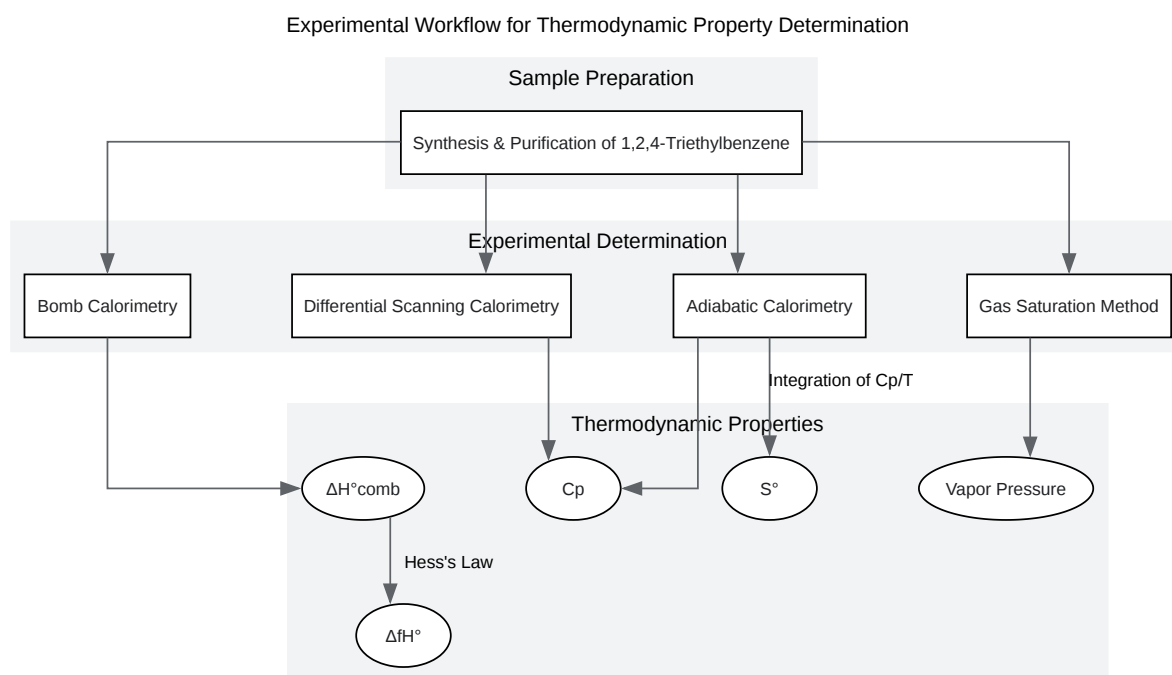
Methodology: Gas Saturation Method

- **Apparatus Setup:** A stream of an inert gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid **1,2,4-triethylbenzene** at a constant temperature.
- **Saturation:** The inert gas flows at a slow, controlled rate to ensure it becomes fully saturated with the vapor of the compound.

- **Condensation and Measurement:** The saturated gas stream is then passed through a cold trap or an absorbent to collect the condensed vapor. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
- **Gas Volume Measurement:** The total volume of the inert gas that has passed through the saturator is measured, for example, with a gas meter.
- **Vapor Pressure Calculation:** The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated using the ideal gas law, based on the amount of substance collected and the volume of the carrier gas.

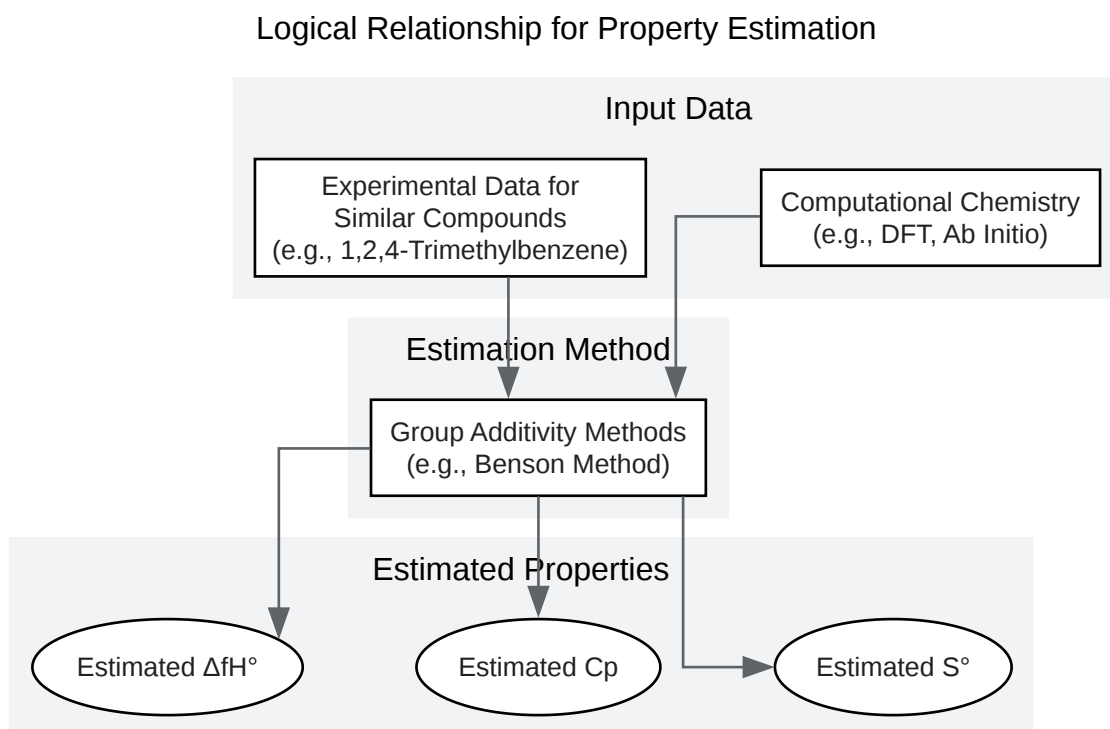
Visualizations

The following diagrams illustrate the workflow for determining thermodynamic properties and a logical relationship for estimating these properties when experimental data is unavailable.



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Caption: Workflow for the experimental determination of key thermodynamic properties.



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Caption: Logical relationship for estimating thermodynamic properties using group additivity methods.

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